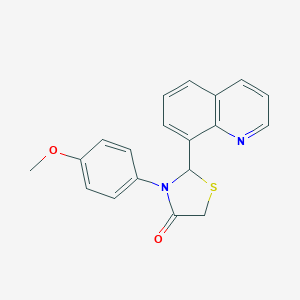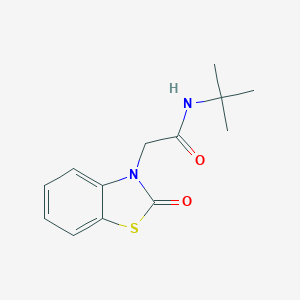
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate, also known as PTZ-17, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the thiadiazole family and has a molecular formula of C13H12N2O3S.
Mécanisme D'action
The mechanism of action of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is its high solubility in water and other solvents, making it easy to use in various lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential use of this compound as a pesticide or herbicide.
5. Study of the potential toxic effects of this compound on humans and the environment.
Conclusion:
This compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate can be achieved through a simple and efficient method. The synthesis process involves the reaction of 2-amino-5-phenoxymethyl-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. This reaction leads to the formation of this compound as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
ethyl 2-(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-10-13-14-12(18-10)17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
HDEIXHOPWONNTG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


![N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259390.png)


![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine](/img/structure/B259398.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)

![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)